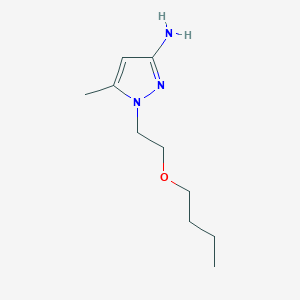

1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine

Description

1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a butoxyethyl group and a methyl group attached to the pyrazole ring

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

1-(2-butoxyethyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H19N3O/c1-3-4-6-14-7-5-13-9(2)8-10(11)12-13/h8H,3-7H2,1-2H3,(H2,11,12) |

InChI Key |

YCXKAMQQGJFGDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCN1C(=CC(=N1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole with 2-butoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where the butoxyethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

- 1-(2-Butoxyethyl)-3-methyl-1H-pyrazol-5-amine

- 1-(2-Butoxyethyl)-4-methyl-1H-pyrazol-3-amine

- 1-(2-Butoxyethyl)-5-ethyl-1H-pyrazol-3-amine

Comparison: 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine is unique due to the specific positioning of the butoxyethyl and methyl groups on the pyrazole ring. This structural arrangement can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has attracted attention due to its potential biological activities. With its unique structural features, including a pyrazole ring and a butoxyethyl side chain, this compound may exhibit significant interactions with various biological systems. This article aims to explore the biological activity of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The molecular structure of 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine can be described as follows:

| Feature | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 224.27 g/mol |

| Functional Groups | Pyrazole ring, amine group, butoxyethyl side chain |

The presence of the butoxyethyl group enhances the solubility of the compound, which may influence its interaction with lipid membranes and biological targets.

Antimicrobial Properties

Preliminary studies suggest that 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine exhibits antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated using standard antimicrobial susceptibility tests, demonstrating potential effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study involving different bacterial strains, the compound showed varying levels of inhibition. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that while 1-(2-Butoxyethyl)-5-methyl-1H-pyrazol-3-amine may not be universally potent, it possesses significant activity against specific pathogens.

Anticancer Activity

Research has also indicated that this compound may have anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it may interact with proteins involved in cell signaling and apoptosis, leading to reduced cell viability in cancerous cells.

Research Findings

A detailed investigation into the biological mechanisms was conducted using various assays:

| Assay Type | Findings |

|---|---|

| Cell Viability Assay | Significant reduction in viability of cancer cells at concentrations above 50 µM. |

| Apoptosis Assay | Induction of apoptosis was observed through increased caspase activity. |

These results highlight the compound's potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.